N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities and chemical properties.
Mechanism of Action
Target of Action
Sulfonamide derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and anticancer activities . They often act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis .
Mode of Action
This inhibition disrupts the normal biochemical processes in the cells, leading to the desired antimicrobial or anticancer effects .
Biochemical Pathways
The compound likely affects the pathways involving its target enzymes. For instance, if DHFR is a target, the compound would disrupt the folate pathway, which is essential for the synthesis of nucleotides and ultimately DNA . This disruption can inhibit cell growth and division, particularly in rapidly dividing cells such as bacteria or cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of DHFR, it could lead to the disruption of DNA synthesis, inhibiting cell growth and division . This could result in the death of microbial cells or the inhibition of cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalene-2-sulfonyl chloride with 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various pathogens.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2′-chlorophenyl)-1-naphthalene sulfonamide
- 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid
- N-(4′-carboxy-2′-methylphenyl)-1-napthalenesulfonamide
Uniqueness
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a tetrahydroquinoline ring with a naphthalene sulfonamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-2-14-29(25,26)24-13-5-8-19-15-20(10-12-22(19)24)23-30(27,28)21-11-9-17-6-3-4-7-18(17)16-21/h3-4,6-7,9-12,15-16,23H,2,5,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCRPFLMQHAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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